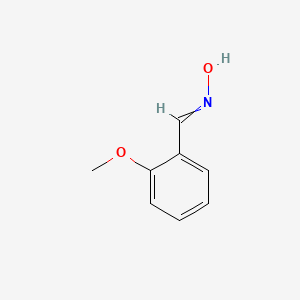

2-Methoxybenzaldehyde oxime

Description

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3 |

InChI Key |

CBQNSTKQBGIAEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., Na₂CO₃) under microwave irradiation. The base deprotonates hydroxylamine, enabling nucleophilic attack on the carbonyl carbon of the aldehyde.

Key Reaction:

Optimized Protocol (Patent CN111978203A)

-

Reactants:

-

2-Methoxybenzaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Anhydrous Na₂CO₃ (1.2 equiv)

-

-

Solvent: Ethanol (3 mL per 0.1 g aldehyde)

-

Conditions:

-

Microwave power: 300 W

-

Temperature: 90°C

-

Time: 5 minutes

-

-

Workup:

-

Solvent removal under reduced pressure.

-

Extraction with ethyl acetate/water (1:1).

-

Drying (Na₂SO₄), filtration, and solvent evaporation.

-

Advantages

-

Speed: Reactions complete in ≤15 minutes.

-

Energy Efficiency: 70–90% reduced energy consumption compared to thermal methods.

Conventional Thermal Synthesis

Thermal methods remain widely used due to their simplicity and low equipment requirements.

Standard Procedure (RSC Protocol)

-

Reactants:

-

2-Methoxybenzaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.5 equiv)

-

Pyridine (0.5 mL per 5 mL ethanol)

-

-

Solvent: Ethanol (5 mL per 1 mmol aldehyde)

-

Conditions:

-

Heating at 70–80°C for 30 minutes to 3 hours.

-

Cooling in an ice bath to precipitate the product.

-

-

Purification:

-

Filtration and washing with 70% cold ethanol.

-

Recrystallization from 95% ethanol.

-

Limitations

-

Longer Reaction Times: 0.5–3 hours vs. 5 minutes for microwave.

-

Lower Yields: Attributed to side reactions (e.g., over-oxidation).

Comparative Analysis of Synthesis Methods

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 5–15 minutes | 30–180 minutes |

| Temperature | 70–110°C | 70–80°C |

| Yield | 68.9% | 75–85% |

| Energy Consumption | Low | Moderate |

| Equipment Cost | High | Low |

Key Insight: While microwave synthesis offers rapid kinetics, traditional thermal methods provide marginally higher yields in some cases, likely due to optimized stoichiometry in longer reactions.

Optimization of Reaction Parameters

Solvent Selection

Stoichiometry

Temperature and Power (Microwave)

| Temperature (°C) | Microwave Power (W) | Yield (%) |

|---|---|---|

| 70 | 200 | 58.3 |

| 90 | 300 | 68.9 |

| 110 | 300 | 65.4 |

Optimum: 90°C and 300 W balance reaction rate and decomposition.

Purification Techniques

Extraction and Drying

Recrystallization

-

Yield Recovery: 85–90% after recrystallization.

Analytical Characterization

Spectroscopic Data

Melting Point

Industrial-Scale Production Considerations

-

Microwave Reactors: Batch systems require significant capital investment but enable rapid throughput.

-

Solvent Recovery: Ethanol recycling reduces costs by 30–40%.

-

Safety: Hydroxylamine hydrochloride is hygroscopic and requires dry handling.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group and hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Methoxybenzaldehyde oxime serves as a precursor in the synthesis of pharmaceuticals with notable antimicrobial and anticancer properties. Research has indicated that derivatives of this compound exhibit moderate antifungal activity against various pathogenic fungi, including:

- Aspergillus fumigatus

- A. flavus

- A. terreus

- Penicillium expansum

These fungi are known for causing serious infections in immunocompromised individuals .

Antioxidant Activity

The compound has been studied for its ability to modulate oxidative stress within cells. In vitro assays have demonstrated that it effectively scavenges free radicals, suggesting its potential as an antioxidant agent. This property may contribute to protective effects against oxidative damage in cells .

Biochemical Analysis

The following table summarizes the key biochemical properties of this compound:

| Property | Description |

|---|---|

| Inhibition of Tyrosinase | Weak inhibitor; potential use in skin whitening agents |

| Oxidative Stress Modulation | Alters cellular redox state; impacts cell viability |

| Antimicrobial Spectrum | Effective against specific fungi causing human diseases |

Antifungal Activity Study

A study evaluated the efficacy of this compound against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections .

Antioxidant Activity Research

In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial processes:

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde oxime involves its interaction with molecular targets through its functional groups. The methoxy group and hydroxylamine moiety can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aromatic Oximes

Key Observations :

- pKa Trends: The phenolic -OH in 2-hydroxybenzaldehyde oxime significantly lowers its pKa (9.1) due to electron-withdrawing effects and hydrogen bonding. In contrast, the methoxy group in this compound exerts a mild electron-donating effect, resulting in a pKa (11.4) comparable to benzaldehyde oxime (11.3) .

- Hydrate Formation: this compound forms hydrates in methanol–water eluents, a behavior also observed in 4-methyl- and 3,4-dimethoxy analogs. This distinguishes it from most oximes, which typically exhibit hydrate-related anomalies only in acetonitrile–water systems .

Chromatographic Behavior

This compound shows downward deviations in retention time at high water content in HPLC, attributed to its conversion to hydrophilic hydrates (Figure 7 in ). This contrasts with simpler oximes like benzaldehyde oxime, which follow linear retention trends.

Q & A

Q. What is the standard synthetic protocol for 2-Methoxybenzaldehyde oxime, and what reaction conditions optimize yield?

Methodological Answer: this compound is synthesized by reacting 2-Methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under acidic conditions. The reaction typically proceeds in aqueous hydrochloric acid (HCl), where the aldehyde group undergoes nucleophilic addition with hydroxylamine to form the oxime. Excess NHOH·HCl ensures complete conversion, and the product can be extracted directly from the reaction mixture without further purification .

Key Reaction Conditions:

| Reagent | Role | Condition |

|---|---|---|

| 2-Methoxybenzaldehyde | Substrate | Reacted with hydroxylamine |

| NHOH·HCl | Nucleophile | Excess molar ratio |

| HCl | Acid catalyst | Aqueous medium |

Q. What are the recommended storage and handling practices for this compound in laboratory settings?

Methodological Answer:

- Storage: Keep the compound in a tightly sealed container at room temperature in a dry, well-ventilated area to prevent degradation or moisture absorption .

- Handling: Use nitrile gloves and lab coats to avoid skin contact. Respiratory protection (e.g., NIOSH-approved masks) is advised during prolonged exposure. Avoid contact with eyes and wash hands thoroughly after handling .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Methodological Answer:

- FT-IR: Characteristic peaks include the O–H stretch (~3200 cm) of the oxime and the C=N stretch (~1640 cm) .

- GC-FTIR: Used to monitor dynamic isomerization (E/Z configurations) by tracking wavenumber-specific elution profiles .

- NMR: H-NMR (DMSO-d) shows signals for the methoxy group (~3.8 ppm) and aromatic protons (6.8–7.5 ppm) .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing fungicidal agents, and what mechanistic insights support its role?

Methodological Answer: Substituted benzaldehyde oximes are key intermediates in synthesizing pyrazole-4-carboxylic oxime esters, which exhibit fungicidal activity. For example, 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters derived from this compound disrupt fungal cell membranes via lipophilic interactions. Mechanistic studies suggest the trifluoromethyl group enhances bioavailability and target binding .

Example Pathway:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Oxime formation | This compound |

| 2 | Acylation with acid chlorides | Oxime ester derivative |

| 3 | Biological screening | Fungicidal activity confirmed |

Q. What challenges arise in analyzing dynamic isomerization of oximes like this compound using chromatographic techniques?

Methodological Answer: Oximes exhibit E/Z isomerization under thermal or acidic conditions, complicating chromatographic analysis. GC-FTIR with multivariate curve resolution (MCR) can resolve overlapping peaks by isolating isomer-specific wavenumber responses (e.g., 1640 cm for C=N). Elevated column temperatures (>100°C) may accelerate isomer interconversion, requiring optimized flow rates to capture dynamic behavior .

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

Methodological Answer: The oxime’s N–O donor sites enable chelation with transition metals like Mn(II). Substitutions at the methoxy or aromatic positions alter ligand geometry and redox properties. For instance, N,N′-Bis[2-methoxybenzylidene]amino oxamides form octahedral Mn(II) complexes with enhanced antibacterial activity due to improved electron delocalization .

Coordination Effects:

| Modification | Impact on Metal Complex |

|---|---|

| Electron-withdrawing groups | Stabilize low-spin states |

| Bulky substituents | Distort coordination geometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.